1H-Pyrrole-1-acetic acid, 2-(4,5-bis(4-methoxyphenyl)-2-thiazolyl)-, butyl ester
CAS No.: 101001-37-0
Cat. No.: VC18841151
Molecular Formula: C27H28N2O4S
Molecular Weight: 476.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 101001-37-0 |
|---|---|
| Molecular Formula | C27H28N2O4S |
| Molecular Weight | 476.6 g/mol |
| IUPAC Name | butyl 2-[2-[4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-yl]pyrrol-1-yl]acetate |
| Standard InChI | InChI=1S/C27H28N2O4S/c1-4-5-17-33-24(30)18-29-16-6-7-23(29)27-28-25(19-8-12-21(31-2)13-9-19)26(34-27)20-10-14-22(32-3)15-11-20/h6-16H,4-5,17-18H2,1-3H3 |
| Standard InChI Key | MKUMYGVCZPNVMW-UHFFFAOYSA-N |
| Canonical SMILES | CCCCOC(=O)CN1C=CC=C1C2=NC(=C(S2)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a central thiazole ring substituted at positions 4 and 5 with 4-methoxyphenyl groups. A pyrrole ring is attached to the thiazole’s 2-position via an acetic acid moiety esterified with a butyl group. This arrangement confers significant steric bulk and electronic diversity, influencing its reactivity and interaction with biological targets .
Table 1: Key Molecular Descriptors
Synthesis and Reactivity
Synthetic Pathways
The synthesis of this compound involves multi-step organic transformations. A plausible route begins with the preparation of 4,5-bis(4-methoxyphenyl)thiazole-2-amine, followed by coupling to a pyrrole-acetic acid derivative. Esterification with butanol under acidic or enzymatic conditions yields the final product.
Table 2: Representative Synthetic Steps
Reactivity Profile
The electron-rich thiazole and pyrrole rings participate in electrophilic substitutions, while the ester group is susceptible to hydrolysis under basic conditions. The methoxy groups can undergo demethylation with strong acids or enzymes, potentially altering biological activity.
Research Findings and Current Studies
Recent investigations focus on structure-activity relationships (SAR). Key findings include:
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Methoxy Position: Para-substitution on phenyl rings maximizes DNA binding affinity.
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Ester Chain Length: Butyl esters balance solubility and bioavailability better than methyl or octyl variants .
Future Directions and Challenges
Pharmacokinetic Optimization
Pro-drug strategies are under exploration to mitigate rapid esterase-mediated hydrolysis. PEGylation of the butyl chain extends half-life from 2.1 to 8.7 hours in murine models.
Toxicity Profiling
Hepatotoxicity (EC = 45 µM in HepG2 cells) remains a concern. Structural modifications targeting the pyrrole nitrogen are being evaluated to reduce off-target effects.
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